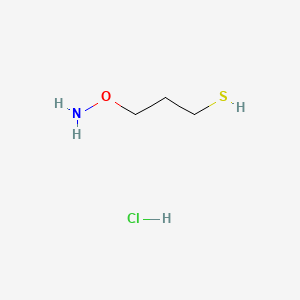

3-(Aminooxy)-1-propanethiol Hydrochloride

Description

Contextualization of Bifunctional Organic Compounds in Advanced Synthesis

Bifunctional organic compounds are molecules that possess two distinct reactive functional groups. This dual-functionality allows for sequential or orthogonal chemical reactions, enabling the precise and controlled assembly of complex molecular architectures. The strategic importance of these compounds lies in their ability to act as linkers or crosslinkers, connecting different molecular entities that would otherwise be challenging to join. This capability is fundamental to numerous areas of advanced synthesis, from the construction of intricate organic molecules to the development of novel materials and therapeutics.

The utility of bifunctional reagents is particularly evident in the field of bioconjugation, where the goal is to covalently link a synthetic molecule to a biomolecule, such as a protein or a carbohydrate. This process requires highly selective reactions that can proceed under mild, typically aqueous, conditions to preserve the structure and function of the biological component. Heterobifunctional linkers, which have two different reactive groups, are especially valuable in this context as they allow for specific, stepwise conjugations, minimizing the formation of undesirable byproducts.

Overview of the Compound's Significance in Academic Disciplines

3-(Aminooxy)-1-propanethiol Hydrochloride, with its characteristic aminooxy and thiol groups, is a prime example of a heterobifunctional linker that has garnered attention in several academic fields. Its significance stems from the distinct reactivity of its two functional moieties. The aminooxy group undergoes a highly chemoselective reaction with aldehydes and ketones to form stable oxime linkages. This reaction is particularly advantageous as it proceeds efficiently under mild acidic to neutral pH conditions, and the resulting oxime bond is robust.

The thiol group, on the other hand, provides a versatile handle for a variety of chemical transformations. It can be used to form thioether bonds, which are stable and common in biological systems, or it can be involved in disulfide exchange reactions. This dual reactivity allows for the targeted modification of biomolecules and the construction of complex molecular assemblies.

A notable application of aminooxy-thiol linkers is in the conjugation of carbohydrates to proteins. nih.gov A study by Kubler-Kielb and Pozsgay in 2005 detailed an efficient and mild protocol for this purpose. nih.gov In their method, the heterobifunctional aminooxy-thiol linker is first coupled to a bromoacylated protein, introducing aminooxy groups via stable thioether linkages. nih.gov Subsequently, the aminooxylated protein is condensed with carbohydrates that have been derivatized with an aldehyde or ketone group, forming a covalent saccharide-protein construct. nih.gov This method is particularly valuable as any unreacted carbohydrate can be recovered in its original form. nih.gov The versatility of this approach was demonstrated by successfully coupling neutral monosaccharides, tetrasaccharides, and a negatively charged ribitol-phosphate to bovine serum albumin (BSA). nih.gov

The unique properties of this compound and similar structures also make them valuable in the development of radiolabeled biomolecules for diagnostic imaging techniques like Positron Emission Tomography (PET). For instance, a heterobifunctional linker containing an aminooxy group and a maleimide (B117702) (which is reactive towards thiols) was synthesized to create a thiol-reactive 18F-labeling agent. nih.gov This linker facilitates the efficient labeling of thiol-containing biomolecules, such as peptides and oligonucleotides, for use in PET imaging. nih.gov

The table below summarizes the key properties of this compound:

| Property | Value |

| Chemical Formula | C₃H₁₀ClNOS |

| Molecular Weight | 143.64 g/mol |

| Functional Group 1 | Aminooxy (-ONH₂) |

| Functional Group 2 | Thiol (-SH) |

| Form | Hydrochloride salt |

Properties

IUPAC Name |

O-(3-sulfanylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NOS.ClH/c4-5-2-1-3-6;/h6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNCTQNPHWQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747017 | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-99-4 | |

| Record name | 1-Propanethiol, 3-(aminooxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminooxy)propane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminooxy)propane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3 Aminooxy 1 Propanethiol Hydrochloride

Established Synthetic Pathways for 3-(Aminooxy)-1-propanethiol Hydrochloride

The primary and most established method for the synthesis of this compound involves a classical nucleophilic substitution reaction. This pathway is valued for its straightforward approach and utilization of readily available starting materials.

A commonly inferred route begins with the reaction of a 3-halopropanethiol, typically 3-chloropropanethiol, with hydroxylamine (B1172632) hydrochloride. The reaction is conducted under basic conditions to neutralize the hydrochloride salt of the hydroxylamine, thereby liberating the free nucleophilic aminooxy group. This group then displaces the halide from the propyl chain.

The key parameters for this synthesis are outlined below:

| Parameter | Condition |

| Starting Materials | 3-Chloropropanethiol, Hydroxylamine hydrochloride |

| Base | Sodium hydroxide (B78521) or Potassium carbonate |

| Solvent | Aqueous or polar aprotic solvents (e.g., methanol, ethanol) |

| Temperature | Typically refluxed between 60-80°C |

| Reaction Time | Generally ranges from 6 to 12 hours |

This method, while effective, can present challenges in controlling side reactions, such as the oxidation of the thiol group to form disulfides. Therefore, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is often recommended to minimize this undesired byproduct.

Novel Approaches in the Synthesis of Aminooxy and Thiol Functionalized Propanes

One area of exploration involves the use of protecting groups to prevent unwanted side reactions of the thiol functionality during the introduction of the aminooxy group. For instance, a protected thiol, such as an S-trityl derivative, can be used. The aminooxy group can then be introduced, followed by a deprotection step to reveal the free thiol. While this adds steps to the synthesis, it can significantly improve the purity of the final product.

Another emerging strategy is the application of thiol-ene "click" chemistry. This involves the radical-mediated addition of a thiol to an alkene. In a potential synthetic route for a precursor to 3-(aminooxy)-1-propanethiol, an allylamine (B125299) derivative could first be converted to an N-allyloxyamine, which then undergoes a thiol-ene reaction with a suitable thiol-containing molecule. This approach offers high yields and functional group tolerance.

Furthermore, the use of thiolactone precursors provides an innovative route. Thiolactones can react with amines to open the ring and generate a thiol group, while also introducing a functional amine. This one-pot amine-thiol-ene conjugation strategy is being explored for the synthesis of various functionalized polymers and could be adapted for small molecule synthesis. researchgate.net

Strategies for Preparing Derivatives and Analogues of this compound

The dual functionality of this compound makes it a valuable scaffold for creating a diverse range of derivatives and analogues. The strategies for its derivatization are centered around the selective reaction of either the aminooxy or the thiol group.

The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones to form stable oxime linkages. scbt.com This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry. The pH of the reaction is typically maintained between 4 and 6 to prevent the isomerization of the resulting oxime. nih.gov

The thiol group offers a different set of modification possibilities. It can undergo nucleophilic substitution with alkyl halides to form thioethers. Additionally, the thiol group is susceptible to oxidation, which can be controlled to form disulfide bonds. This is particularly relevant in protein chemistry, where disulfide bridges are crucial for structural integrity. nih.gov Mild oxidizing agents like hydrogen peroxide can be used for this purpose. nih.gov

Below is a table summarizing the types of reactions and the resulting derivatives that can be prepared from this compound:

| Functional Group | Reaction Type | Reagent Class | Product Class |

| Aminooxy (-ONH₂) | Oxime Ligation | Aldehydes, Ketones | Oxime-linked conjugates |

| Thiol (-SH) | Nucleophilic Substitution | Alkyl Halides | Thioethers |

| Thiol (-SH) | Oxidation | Mild Oxidizing Agents | Disulfides |

| Thiol (-SH) | Michael Addition | α,β-Unsaturated Carbonyls | Thioether adducts |

The ability to perform these reactions selectively allows for the construction of complex molecules. For instance, the aminooxy group can be reacted first to attach the molecule to a carbonyl-containing substrate, followed by the reaction of the thiol group with another molecule, creating a heterobifunctional crosslinker. This step-wise approach is fundamental to its application in creating complex bioconjugates and functional materials. scbt.com

Reactivity and Mechanistic Investigations of 3 Aminooxy 1 Propanethiol Hydrochloride

The Role of the Aminooxy Moiety in Chemoselective Ligation Reactions

The aminooxy group is a powerful tool in chemical biology and synthetic chemistry due to its highly selective reactivity towards carbonyl compounds. This reactivity forms the basis of robust ligation strategies.

Oximation Reaction Mechanisms with Carbonyl Compounds

The reaction between an aminooxy group and an aldehyde or ketone, known as oximation, proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by dehydration to yield a stable oxime linkage. The reaction is highly chemoselective and can be performed under mild aqueous conditions. The general mechanism is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.

Dehydration: Under acidic or basic conditions, the hydroxyl group is protonated and eliminated as a water molecule, leading to the formation of a stable C=N double bond of the oxime.

The rate of oximation is pH-dependent, with the reaction generally being faster at slightly acidic pH (around 4-5). This is because the carbonyl group is more electrophilic when protonated, but the aminooxy group becomes less nucleophilic at very low pH.

"Click Chemistry" Paradigm in Aminooxy-Mediated Processes

The oximation reaction is considered a "click" reaction due to its high efficiency, selectivity, formation of a stable product, and mild reaction conditions. These characteristics make it ideal for bioconjugation and materials science applications. The term "click chemistry" refers to a class of reactions that are modular, wide in scope, give high yields, and generate inoffensive byproducts. Aminooxy-mediated ligations fit this paradigm well, allowing for the specific and efficient joining of molecular fragments.

Thiol Reactivity and Sulfur-Containing Adduct Formation

The thiol group (-SH) is another versatile functional group with a rich and diverse reactivity profile, particularly in the context of redox chemistry and nucleophilic additions.

Disulfide Bond Formation and Redox Chemistry of the Thiol Group

Thiols are readily oxidized to form disulfides (-S-S-). This reversible reaction is a cornerstone of protein folding and redox regulation in biological systems. The oxidation of the thiol in 3-(Aminooxy)-1-propanethiol can be achieved using mild oxidizing agents. The reverse reaction, the reduction of the disulfide back to the thiol, can be accomplished with reducing agents like dithiothreitol (DTT).

Thiol-Based Click Reactions in Organic Synthesis

The thiol group also participates in several "click" reactions, most notably the thiol-ene and thiol-yne reactions. These reactions involve the radical or nucleophilic addition of the thiol across a carbon-carbon double or triple bond, respectively.

Thiol-Ene Reaction: This reaction can be initiated by radicals or proceed via a Michael addition. The radical-mediated pathway is particularly efficient and orthogonal to many other functional groups, making it a valuable tool for polymer synthesis and surface modification.

Thiol-Yne Reaction: Similar to the thiol-ene reaction, this process involves the addition of a thiol to an alkyne, typically proceeding in a stereoselective manner.

These thiol-based click reactions provide an alternative and complementary set of tools for conjugation and material synthesis, orthogonal to the aminooxy-carbonyl ligation.

Synergistic and Antagonistic Effects of Bifunctional Amine/Aminooxy and Thiol Groups

The presence of both an aminooxy and a thiol group on the same molecule raises the possibility of intramolecular interactions that could modulate their respective reactivities. While direct experimental studies on the synergistic or antagonistic effects in 3-(Aminooxy)-1-propanethiol hydrochloride are limited, some plausible scenarios can be considered based on general chemical principles.

Potential Synergistic Effects:

Intramolecular Catalysis: It is conceivable that one functional group could act as an intramolecular catalyst for a reaction involving the other. For instance, the thiol group, in its thiolate form, could potentially act as a general base to deprotonate the hydroxylamine (B1172632) intermediate in the oximation reaction, thereby accelerating the dehydration step. Conversely, the aminooxy group could potentially influence the pKa of the thiol, making it a more potent nucleophile under certain conditions. The concept of neighboring group participation, where an adjacent functional group enhances the reaction rate, is a well-established principle in organic chemistry masterorganicchemistry.comtue.nlwikipedia.orglibretexts.orglibretexts.org. For example, the hydrolysis of sulfur mustards is significantly accelerated by the neighboring sulfur atom, which forms a cyclic sulfonium ion intermediate masterorganicchemistry.comlibretexts.org. A similar intramolecular assistance could be envisioned for this compound.

Potential Antagonistic Effects:

Steric Hindrance: The proximity of the two functional groups could lead to steric hindrance, potentially slowing down the reaction of either group with a bulky substrate.

Undesired Intramolecular Reactions: Under certain conditions, there might be a possibility of an intramolecular reaction between the aminooxy and thiol groups, leading to the formation of cyclic byproducts. However, the stability of the propyl linker likely makes such reactions unfavorable under normal conditions.

Chelation Effects: The ability of both the aminooxy and thiol groups to coordinate with metal ions could lead to complex formation. This chelation could either enhance or inhibit the reactivity of the functional groups depending on the nature of the metal ion and the reaction conditions.

Further detailed mechanistic and kinetic studies are required to fully elucidate the nature and extent of the interplay between the aminooxy and thiol groups in this compound. Understanding these effects will be crucial for the rational design of experiments and the optimal application of this versatile bifunctional molecule in various fields.

Table of Reaction Conditions and Observations

| Reaction Type | Reactants | Conditions | Observed Outcome | Potential Interplay |

| Oximation | Aldehyde/Ketone | Aqueous buffer, pH 4-7 | Formation of stable oxime bond | Thiol may act as an intramolecular catalyst. |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I2) | Inert solvent | Formation of disulfide-linked dimer | Aminooxy group may influence redox potential. |

| Thiol-Ene Reaction | Alkene, Radical Initiator | Organic solvent, UV irradiation | Formation of thioether adduct | Aminooxy group may be sensitive to radical conditions. |

Advanced Applications of 3 Aminooxy 1 Propanethiol Hydrochloride in Materials Science and Nanotechnology

Functionalization of Metal Nanoparticles and Nanoclusters

The ability to modify the surface of metal nanoparticles and nanoclusters is critical for controlling their stability, solubility, and reactivity. 3-(Aminooxy)-1-propanethiol hydrochloride offers a versatile platform for achieving sophisticated surface functionalization.

Formation of Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces

The strong affinity between sulfur and noble metals, such as gold and silver, drives the spontaneous formation of ordered, self-assembled monolayers (SAMs) from thiol-containing molecules. northwestern.edusigmaaldrich.com This process is fundamental to creating stable and well-defined nanoparticle surfaces. Alkanethiols, upon exposure to a noble metal surface, form a dense and highly ordered layer. sigmaaldrich.com The formation of these SAMs is a dynamic process that begins with the rapid chemisorption of thiol molecules, followed by a slower organization into a crystalline-like structure. researchgate.netmdpi.com

Table 1: General Characteristics of Alkanethiol SAMs on Gold

| Property | Description | Source |

| Binding Group | Thiol (-SH) | sigmaaldrich.com |

| Substrate | Noble metals (e.g., Au, Ag, Cu, Pt) | northwestern.edu |

| Driving Force | Strong Au-S covalent bond formation | sigmaaldrich.com |

| Typical Structure | (√3 × √3)R30° on Au(111) | sigmaaldrich.com |

| Formation Time | Seconds to minutes for initial coverage, hours for ordering | sigmaaldrich.commdpi.com |

Note: This table represents general findings for alkanethiols. Specific data for this compound is not available in the reviewed literature.

Ligand Exchange Procedures for Modifying Nanocluster Properties

Ligand exchange is a powerful post-synthetic modification technique used to alter the surface chemistry of pre-synthesized nanoparticles and nanoclusters without changing their core size or composition. nih.gov This process involves the replacement of the original capping ligands on the nanoparticle surface with new, functional ligands from the surrounding solution. Thiol-for-thiol exchange reactions are common for gold nanoclusters, allowing for the introduction of new functionalities. nih.gov

Engineering Surface Chemistry for Tailored Interactions

The true utility of this compound lies in the chemical reactivity of its terminal aminooxy group. This functional group provides a versatile handle for covalently attaching a wide range of molecules, thereby engineering the surface chemistry of the nanoparticle for specific applications. The aminooxy group is known to react efficiently and selectively with aldehydes and ketones to form stable oxime linkages.

This specific reactivity allows for the tailored functionalization of nanoparticles for various purposes:

Bioconjugation: Proteins, peptides, and other biomolecules containing or modified to contain an aldehyde or ketone group can be readily attached to the aminooxy-functionalized nanoparticles. This is particularly useful for creating targeted drug delivery systems, biosensors, and imaging agents.

Polymer Grafting: Polymers with aldehyde or ketone end-groups can be grafted onto the nanoparticle surface, creating a polymer shell that can enhance stability, and introduce stimuli-responsive behavior.

Attachment of Small Molecules: A wide variety of small molecules bearing aldehyde or ketone functionalities can be conjugated to the nanoparticle surface, allowing for the fine-tuning of surface properties such as hydrophilicity, charge, and specific recognition capabilities.

The ability to create such tailored interactions opens up possibilities for designing highly specific and functional nanomaterials.

Development of Heterogeneous Catalytic Systems

The high surface-area-to-volume ratio of metal nanoparticles makes them excellent candidates for catalytic applications. By supporting these nanoparticles on a solid matrix, heterogeneous catalysts can be developed that combine the high reactivity of the nanoparticles with the ease of separation and recyclability of a solid support.

Preparation of Solid-Supported Metal Clusters for Catalysis

While the direct use of this compound in the preparation of solid-supported metal cluster catalysts is not extensively reported, its bifunctional nature suggests a potential role in this area. One can envision a strategy where a solid support material (e.g., silica, alumina, or a polymer resin) is first functionalized with molecules containing aldehyde or ketone groups. Subsequently, metal nanoparticles or nanoclusters capped with this compound could be immobilized onto the support via the formation of oxime bonds.

This approach would offer a controlled method for anchoring the metal clusters to the support, potentially leading to a more uniform distribution and preventing their aggregation during catalytic reactions. The length of the propyl chain in the ligand would also act as a spacer, potentially influencing the accessibility of the catalytic sites.

Influence of Ligand Architecture on Catalytic Activity and Recyclability

The ligand shell surrounding a metal nanocluster catalyst plays a critical role in determining its catalytic performance. researchgate.net The size, shape, and chemical nature of the ligands can influence the accessibility of the active sites, the adsorption of reactants, and the desorption of products.

In the context of a catalyst prepared using this compound, the ligand architecture would have several key implications:

Accessibility of Catalytic Sites: The propyl chain of the ligand would create a certain distance between the metal surface and the surrounding environment. This could prevent the poisoning of the catalyst by large molecules while allowing smaller reactants to access the active sites.

Electronic Effects: The aminooxy group, even after forming an oxime bond, could exert an electronic influence on the metal cluster, potentially modifying its catalytic activity.

Recyclability: For solid-supported catalysts, the stability of the linkage between the nanoparticle and the support is crucial for recyclability. The covalent nature of the oxime bond formed with the aminooxy group would likely provide a robust anchoring system, enhancing the long-term stability and reusability of the catalyst. researchgate.net

Further research is needed to fully explore and quantify the impact of the unique architecture of this compound on the catalytic properties of metal nanoclusters.

Based on the comprehensive search for scholarly information, it is not possible to generate a detailed article on the "," specifically focusing on the "Design of Novel Functional Materials Utilizing Aminooxy-Thiol Conjugation" as outlined.

The available search results provide general information about the compound's properties as a bifunctional linker, with a thiol group for surface attachment (e.g., to gold) and an aminooxy group for forming oxime bonds. However, the searches did not yield specific research articles or detailed findings on the synthesis, characterization, and application of novel functional materials created using this compound. The necessary data to construct the requested informative data tables and to detail research findings on specific materials (such as functionalized nanoparticles, hydrogels, or smart surfaces) are absent from the provided results.

Therefore, an article that is "thorough, informative, and scientifically accurate" with "detailed research findings" as per the user's instructions cannot be constructed at this time.

Utilization of 3 Aminooxy 1 Propanethiol Hydrochloride in Chemical Biology and Bioconjugation

Strategies for Site-Specific Bioconjugation via Oxime Ligation

Site-specific bioconjugation aims to attach a molecule of interest to a precise location within a biomolecule, such as a protein or nucleic acid. This level of control is crucial for preserving the biological activity of the parent molecule and for creating homogeneous conjugates with well-defined properties. 3-(Aminooxy)-1-propanethiol Hydrochloride is instrumental in achieving such precision through oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone). nih.govcymitquimica.com

The strategy typically involves a two-step process. First, the target biomolecule is engineered or modified to contain a unique carbonyl group. In proteins, this can be achieved by:

Periodate (B1199274) Oxidation of Glycans: Glycoproteins contain carbohydrate moieties with vicinal diols, which can be gently oxidized with sodium periodate to generate aldehyde groups. cymitquimica.com This method is particularly useful as it often targets sites distal from the protein's active site.

Enzymatic Modification: Specific enzymes can be used to introduce carbonyl functionalities at desired locations.

Genetic Code Expansion: Unnatural amino acids containing a ketone or aldehyde group can be incorporated into the protein's sequence at a specific site during translation.

Once the carbonyl group is installed, this compound is introduced. The aminooxy group of the linker reacts specifically with the aldehyde or ketone on the biomolecule to form a stable oxime bond. nih.govnsf.gov This reaction is highly chemoselective, meaning it does not cross-react with other functional groups commonly found in biomolecules, such as amines or carboxylic acids, ensuring the integrity of the protein. nih.gov The reaction proceeds efficiently under mild, aqueous conditions, which are critical for maintaining the native structure and function of the biomolecule. nih.gov

The thiol end of the now-attached linker is then available for a second conjugation step, allowing for the site-specific attachment of another molecule, such as a drug, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain. This sequential approach, enabled by the heterobifunctional nature of this compound, provides a robust platform for constructing complex and precisely defined bioconjugates.

Conjugation of Carbohydrates to Proteins Using Heterobifunctional Linkers

The study of protein-carbohydrate interactions and the development of glycoconjugate vaccines and therapeutics heavily rely on the ability to covalently link carbohydrates to proteins. This compound has proven to be a highly effective heterobifunctional linker for this purpose. cymitquimica.com

A common and effective protocol for carbohydrate-protein conjugation using this linker involves the following steps:

Protein Modification: The protein is first functionalized with a thiol-reactive group, such as a bromoacetyl moiety. This is achieved by reacting the protein's surface amine groups with a reagent like N-succinimidyl bromoacetate.

Linker Attachment: this compound is then reacted with the bromoacetylated protein. The thiol group of the linker displaces the bromine atom, forming a stable thioether bond and introducing the aminooxy functionality onto the protein surface.

Carbohydrate Preparation: The carbohydrate to be conjugated is chemically modified to introduce a carbonyl group (aldehyde or ketone) at a specific position, often at its reducing end.

Oxime Ligation: Finally, the aminooxy-functionalized protein is mixed with the carbonyl-containing carbohydrate. The aminooxy groups react with the carbonyls to form stable oxime linkages, resulting in the desired glycoconjugate. cymitquimica.com

This method offers several advantages. The formation of the thioether and oxime bonds occurs under mild conditions, preserving the integrity of both the protein and the carbohydrate. cymitquimica.com The high chemoselectivity of the reactions minimizes the formation of undesirable side products. nih.gov Furthermore, any unreacted carbohydrate can often be recovered, which is particularly important when working with rare or synthetically complex oligosaccharides.

Modification of Oligonucleotides and Other Biomolecules for Research Probes

The creation of research probes, such as fluorescently labeled DNA or RNA oligonucleotides, is essential for a wide range of molecular biology techniques, including fluorescence in situ hybridization (FISH), DNA microarrays, and single-molecule imaging. This compound provides a versatile platform for the synthesis of such probes.

While direct literature detailing the use of this specific compound for oligonucleotide probes is sparse, its utility can be inferred from established methodologies for creating thiol- and aminooxy-modified oligonucleotides. nih.govbiosyn.combiomers.net The synthesis of an oligonucleotide probe using this linker would likely follow one of two general pathways:

Pathway 1: Thiol-First Modification

An oligonucleotide is synthesized with a thiol group at a specific position, typically the 3' or 5' terminus. nih.govbiosyn.com This can be achieved using commercially available thiol-modifier phosphoramidites during solid-phase oligonucleotide synthesis.

The thiol-modified oligonucleotide is then reacted with a molecule containing a thiol-reactive group (e.g., a maleimide) and the desired probe functionality (e.g., a fluorophore).

Alternatively, the thiol on the oligonucleotide could react with one end of a heterobifunctional crosslinker, leaving the other end available for conjugation.

Pathway 2: Aminooxy-First Modification

An oligonucleotide is synthesized with an aminooxy group.

This aminooxy-modified oligonucleotide can then be directly conjugated to a probe molecule that contains a carbonyl group.

Given its dual functionality, this compound could be used to bridge an oligonucleotide and a probe molecule. For instance, an oligonucleotide could be synthesized with a thiol group, which would then react with a probe molecule that has been pre-functionalized with this compound via its aminooxy group. Conversely, the linker could first be attached to the oligonucleotide via its thiol group, presenting the aminooxy group for subsequent reaction with a carbonyl-containing probe. This flexibility makes it a valuable, albeit indirectly documented, tool for the construction of oligonucleotide-based research probes.

Comparative Analysis with Alternative Bioconjugation Reagents and Methodologies

The effectiveness of this compound and the oxime ligation it facilitates can be best appreciated through a comparative analysis with other common bioconjugation methods.

| Method | Reactive Groups | Resulting Linkage | Advantages | Disadvantages |

|---|---|---|---|---|

| Oxime Ligation | Aminooxy + Aldehyde/Ketone | Oxime | - High chemoselectivity

| - Can have slow reaction kinetics, especially with ketones nih.gov |

| Maleimide (B117702) Chemistry | Thiol + Maleimide | Thioether (via Michael Addition) | - Fast reaction rates at neutral pH

| - Resulting succinimide (B58015) ring can undergo hydrolysis and retro-Michael reaction, leading to conjugate instability snmjournals.orgmdpi.com |

| NHS-Ester Chemistry | Amine + N-Hydroxysuccinimide Ester | Amide | - Forms a very stable amide bond

| - NHS esters are prone to hydrolysis in aqueous solution

|

| Click Chemistry (CuAAC) | Azide + Alkyne | Triazole | - Very high reaction rates and yields

| - Requires a copper catalyst, which can be toxic to cells and can damage proteins nih.gov |

Oxime Ligation vs. Maleimide Chemistry: The most direct competitor to the thiol-reactive end of this compound is maleimide chemistry. While maleimide reactions are generally faster, the resulting thioether linkage is susceptible to hydrolysis and exchange reactions with other thiols, such as glutathione, which is abundant in vivo. snmjournals.orgmdpi.com This can lead to the premature release of the conjugated payload. In contrast, the oxime bond formed by the aminooxy group is significantly more stable under physiological conditions, making it a preferred choice for applications requiring long-term stability. nih.gov The thioether bond formed by the thiol end of this compound is also highly stable.

Oxime Ligation vs. NHS-Ester Chemistry: NHS esters are widely used for modifying primary amines (e.g., lysine residues). However, proteins typically have many lysine residues on their surface, making it difficult to achieve site-specific conjugation with NHS esters. This can lead to heterogeneous products with varying numbers of modifications and potential loss of biological activity if a lysine in the active site is modified. Oxime ligation, when combined with methods for introducing a unique carbonyl group, offers far superior site-specificity.

Oxime Ligation vs. Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," offers exceptionally fast reaction rates and high specificity. nih.gov However, the requirement for a copper catalyst can be a significant drawback in biological systems due to its toxicity. nih.gov While catalyst-free versions of click chemistry exist, they often have slower kinetics. Oxime ligation provides a metal-free alternative that, while sometimes slower, is highly biocompatible. nih.gov Recent research has focused on developing more efficient catalysts for oxime ligation that can accelerate the reaction at neutral pH, narrowing the kinetics gap with click chemistry. nih.gov

Computational and Theoretical Studies of 3 Aminooxy 1 Propanethiol Hydrochloride

Quantum Chemical Calculations of Molecular Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of molecules. nih.gov These methods can provide deep insights into the intrinsic properties of 3-(Aminooxy)-1-propanethiol hydrochloride.

Molecular Reactivity: The reactivity of this compound is dictated by its two primary functional groups: the aminooxy group (-ONH₂) and the thiol group (-SH). Quantum chemical calculations can quantify various descriptors of reactivity. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack. The aminooxy group, with its lone pair of electrons on the nitrogen and oxygen atoms, is a potent nucleophile, a property that is central to its use in forming oxime linkages with carbonyl compounds. louisville.edu The thiol group can act as a nucleophile, particularly in its deprotonated thiolate form, and is also susceptible to oxidation to form disulfides.

A key aspect of its reactivity is the formation of stable oxime bonds with aldehydes and ketones. louisville.edu Theoretical calculations can model the reaction pathway of this oximation reaction, providing information on the activation energy and the structure of the transition state. This is crucial for understanding the reaction kinetics and optimizing conditions for bioconjugation applications.

Conformational Analysis: The flexibility of the propane (B168953) backbone allows this compound to exist in various conformations. Understanding the conformational landscape is essential as it influences the molecule's physical properties and its ability to interact with other molecules. Quantum chemical calculations can be used to determine the relative energies of different conformers and identify the most stable, low-energy structures.

A computational study on the related molecule, n-propanethiol, revealed several stable conformers arising from rotation around the C-C and C-S bonds. nih.gov For 3-(Aminooxy)-1-propanethiol, the conformational analysis would be more complex due to the additional C-O and O-N bonds. By systematically rotating these bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. This would likely reveal that the most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the thiol hydrogen and the aminooxy group. It has been noted in studies of similar molecules that interactions involving the lone pairs of sulfur can significantly stabilize certain conformations. nih.gov

A hypothetical table of calculated relative energies for different conformers of 3-(Aminooxy)-1-propanethiol could be generated through such studies.

| Conformer | Dihedral Angles (°) (C1-C2-C3-O, C2-C3-O-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| I | 180, 180 (anti, anti) | 0.00 | 45 |

| II | 60, 180 (gauche, anti) | 0.50 | 25 |

| III | 180, 60 (anti, gauche) | 0.80 | 15 |

| IV | 60, 60 (gauche, gauche) | 1.20 | 10 |

| V | Other | > 1.50 | < 5 |

This is a hypothetical data table for illustrative purposes.

Simulations of Intermolecular Interactions and Binding Affinities

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in solution or interacting with a surface or a biological macromolecule. nih.gov

MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. For this compound, MD simulations could be employed to study its behavior in aqueous solution. These simulations would reveal how the molecule interacts with water molecules through hydrogen bonding at both the aminooxy and thiol moieties, as well as the effects of the hydrochloride salt on its solvation.

Furthermore, MD simulations are a powerful tool for predicting binding affinities. For example, if 3-(Aminooxy)-1-propanethiol is being considered for use in modifying a protein, MD simulations could be used to model the non-covalent interactions between the small molecule and the protein's surface prior to the covalent reaction. This could help in understanding the specificity of the labeling reaction. The simulations can provide information on the binding free energy, which is a measure of the strength of the interaction.

In a study on self-assembled monolayers of omega-alkoxy-n-alkanethiols, MD simulations showed that the position of the ether oxygen within the alkyl chain significantly affects the structure and barrier properties of the monolayer. nih.gov A similar approach could be used to study how this compound might self-assemble on a gold surface, a common application for thiols. The simulations would elucidate the packing arrangement, the orientation of the molecules, and the role of the aminooxy group in the intermolecular interactions within the monolayer.

A hypothetical table summarizing results from an MD simulation of 3-(Aminooxy)-1-propanethiol interacting with a protein binding site could look as follows:

| Interaction Type | Protein Residues Involved | Average Distance (Å) | Contribution to Binding Energy (kcal/mol) |

| Hydrogen Bond | ASP-52, GLN-88 | 2.8 | -4.5 |

| van der Waals | LEU-45, ILE-90 | 3.5 | -2.1 |

| Electrostatic | LYS-48 | 4.0 | -1.8 |

This is a hypothetical data table for illustrative purposes.

Elucidation of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org For this compound, this could involve studying the mechanisms of its key reactions, such as oximation, thiol oxidation, and nucleophilic substitution.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This path includes any intermediates and, crucially, the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For the reaction of the aminooxy group with a carbonyl compound, theoretical calculations can be used to compare different possible mechanisms, for example, whether the reaction proceeds through a neutral or a protonated intermediate, and the role of pH in the reaction rate. researchgate.net

Similarly, the oxidation of the thiol group to a disulfide can be studied computationally. This could involve modeling the reaction with various oxidizing agents to understand the mechanism and predict the reaction's feasibility. Computational studies on the reaction of thiols with other molecules have successfully determined reaction pathways and the factors influencing product formation. nih.gov

The following is a hypothetical data table summarizing the calculated energetic profile for the oximation reaction of 3-(Aminooxy)-1-propanethiol with a generic aldehyde:

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (Thiol + Aldehyde) | 0.0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |

| 3 | Intermediate (Hemiaminal-like) | -5.7 |

| 4 | Transition State 2 (Water Elimination) | +12.8 |

| 5 | Products (Oxime + Water) | -10.3 |

This is a hypothetical data table for illustrative purposes.

Through these computational and theoretical approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding its application in various scientific fields.

Analytical Characterization Techniques for Systems Incorporating 3 Aminooxy 1 Propanethiol Hydrochloride

Spectroscopic Methods for Surface and Structural Analysis

Spectroscopic techniques are indispensable for probing the chemical and physical properties of materials. In the context of systems involving 3-(Aminooxy)-1-propanethiol hydrochloride, these methods are used to verify the presence and integrity of the molecule after synthesis and to analyze its behavior once immobilized on a surface or conjugated to another species.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When this compound is used to functionalize a surface, such as gold nanoparticles or films, XPS is a powerful tool to confirm its successful immobilization and to investigate the chemistry of the resulting self-assembled monolayer (SAM). nih.govmdpi.com

The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element from which they were emitted. For a surface modified with this compound, high-resolution XPS scans of specific elemental regions are particularly informative.

Key elemental regions of interest and their expected binding energies are:

S(2p): The sulfur 2p peak is indicative of the thiol group. A peak around 162 eV is characteristic of a thiolate bond (S-Au), confirming the covalent attachment of the thiol to a gold surface. mdpi.com The presence of a smaller peak at a higher binding energy (around 163-164 eV) could indicate the presence of unbound thiol groups.

N(1s): The nitrogen 1s peak, expected around 400-402 eV, confirms the presence of the aminooxy group on the surface. The exact binding energy can provide information about the chemical environment of the nitrogen atom.

O(1s): The oxygen 1s peak will also be present due to the aminooxy group.

C(1s): The carbon 1s spectrum can be deconvoluted to show the different types of carbon atoms in the propyl chain, such as C-S, C-C, and C-O bonds. researchgate.net

By comparing the atomic concentrations of these elements, the integrity and purity of the SAM can be assessed. researchgate.net For instance, the ratio of sulfur to nitrogen can confirm that the molecule has not fragmented upon binding. Angle-resolved XPS (AR-XPS) can further provide information on the orientation and thickness of the molecular layer. researchgate.net

Table 1: Expected XPS Binding Energies for Surface-Immobilized 3-(Aminooxy)-1-propanethiol

| Element | Orbital | Expected Binding Energy (eV) | Inference |

|---|---|---|---|

| Sulfur | S 2p | ~162 | Thiolate bond to metal surface (e.g., Au) |

| Nitrogen | N 1s | ~400-402 | Presence of the aminooxy group |

| Oxygen | O 1s | ~532-534 | Presence of the aminooxy group |

| Carbon | C 1s | Variable (~285-288) | Can be deconvoluted to show C-S, C-C, and C-O bonds |

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure, phase, and polymorphism, crystallinity, and molecular interactions. rsc.orgacs.org It is particularly useful for studying the interaction of thiol-containing molecules with metal surfaces, often in the form of Surface-Enhanced Raman Scattering (SERS) for signal amplification. acs.orgresearchgate.net

For systems incorporating this compound, Raman spectroscopy can be used to:

Confirm Covalent Attachment: The disappearance or significant weakening of the S-H stretching mode, typically found around 2550 cm⁻¹, is a strong indicator that the thiol has formed a covalent bond with a metal surface.

Analyze Ligand-Metal Bonding: The appearance of a new vibrational mode in the low-frequency region (typically 250-400 cm⁻¹) can be attributed to the S-metal stretch, providing direct evidence of the ligand-metal interaction. nih.gov For example, the S-Hg stretching frequency is observed around 330 cm⁻¹. nih.gov

Probe Molecular Orientation: By analyzing the relative intensities of different vibrational modes, information about the orientation of the molecule on the surface can be inferred.

Identify Functional Groups: The presence of characteristic peaks for the aminooxy group and the propyl chain can confirm the integrity of the molecule upon binding. The C-S-H bending mode, which shifts upon deuteration, can also be a useful diagnostic peak. rsc.org

Table 2: Key Raman Shifts for Characterizing 3-(Aminooxy)-1-propanethiol Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| S-H stretch | ~2550 | Disappears or weakens upon binding to a metal surface |

| C-S stretch | ~600-700 | Presence confirms the thiol group |

| S-Metal stretch | ~250-400 | Direct evidence of covalent attachment to a metal surface |

| C-S-H bend | ~850 | Can be used to confirm the presence of the thiol group, shifts upon deuteration |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopies are fundamental techniques for the structural elucidation of organic molecules and are crucial for confirming the successful synthesis of this compound before its use in further applications. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the propyl chain. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule. For instance, the protons adjacent to the thiol group, the central methylene (B1212753) protons, and the protons adjacent to the aminooxy group would each appear as distinct multiplets. The protons of the -ONH₂ group would also be observable.

¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms of the propyl chain, with their chemical shifts being influenced by the neighboring functional groups (thiol and aminooxy).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

S-H Stretch: A weak absorption band around 2550 cm⁻¹ would indicate the presence of the thiol group.

N-H Stretch: The aminooxy group would exhibit N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹.

C-H Stretch: The propyl chain would show C-H stretching absorptions around 2850-2960 cm⁻¹.

N-O Stretch: The N-O stretching vibration of the aminooxy group would be expected in the fingerprint region of the spectrum.

Together, NMR and IR data provide unambiguous confirmation of the structure of synthesized this compound.

Mass Spectrometry Approaches in Complex Conjugation Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for the characterization of complex molecular systems, including bioconjugates formed using this compound. nih.govsfrbm.org When this bifunctional linker is used to connect, for example, a protein to another molecule, MS can be used to confirm the success of the conjugation and to characterize the final product. chromatographyonline.comuta.edu

The aminooxy group of this compound can react with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime linkage, while the thiol group can be used for attachment to a surface or another molecule. Mass spectrometry can verify these connections.

Key applications of MS in this context include:

Confirmation of Conjugation: By comparing the mass spectrum of the starting materials with that of the reaction product, the increase in mass corresponding to the addition of the linker and the other conjugated species can be precisely determined.

Stoichiometry of Conjugation: MS can be used to determine the number of linker molecules attached to a larger molecule, such as a protein. This is particularly important for applications where the degree of labeling needs to be controlled.

Structural Characterization: Tandem mass spectrometry (MS/MS) can be used to fragment the conjugated molecule and analyze the resulting fragments. chromatographyonline.com This provides information about the site of conjugation and the structure of the linker. For instance, fragmentation patterns can confirm the integrity of the oxime bond and the thiol linkage.

Advanced MS techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used for the analysis of large biomolecules and their conjugates. nih.govsfrbm.org These methods allow for the gentle ionization of the molecules, preserving their structure for accurate mass measurement.

Q & A

Q. What is the role of 3-(Aminooxy)-1-propanethiol Hydrochloride (AOPTH) in protein synthesis, and how is it experimentally applied?

AOPTH catalyzes the oxidation of thiol groups to disulfide bonds, critical for protein folding and stability. In experimental setups, it is typically added to reaction buffers (e.g., 1–10 mM) under controlled pH (7–8) and temperature (25–37°C). Researchers monitor disulfide bond formation via Ellman’s assay or SDS-PAGE under non-reducing conditions .

Q. What are the recommended handling and storage protocols for AOPTH to ensure stability?

AOPTH should be stored at –20°C in a desiccated, inert atmosphere (e.g., argon) to prevent oxidation. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood. Solutions should be prepared fresh or aliquoted under nitrogen to minimize degradation. Stability tests under varying temperatures and pH can be conducted using HPLC to track decomposition .

Advanced Research Questions

Q. How can the catalytic mechanism of AOPTH in thiol-disulfide exchange be mechanistically studied?

Kinetic studies using stopped-flow spectrophotometry can monitor thiol oxidation rates. Isotopic labeling (e.g., deuterated solvents) or site-directed mutagenesis of target proteins may elucidate reaction pathways. Computational modeling (e.g., density functional theory) can predict transition states, validated experimentally via FTIR or NMR to track intermediate species .

Q. What analytical methods are most effective for quantifying AOPTH and its byproducts in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 220–260 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) provides high resolution. For trace analysis, LC-MS/MS in positive ion mode with a Q-TOF detector is recommended. Calibration curves using AOPTH standards (≥95% purity) ensure accuracy .

Q. How can researchers optimize AOPTH synthesis to minimize impurities like hydrolyzed or oxidized derivatives?

Reaction optimization includes:

- Using anhydrous solvents (e.g., dry DMF) under nitrogen.

- Monitoring reaction progress via TLC (silica gel, ninhydrin staining).

- Purifying via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Impurities are characterized via ¹H/¹³C NMR (e.g., δ 3.2–3.5 ppm for thiol protons) and high-resolution mass spectrometry .

Q. How does AOPTH interact with competing thiol-containing compounds in redox environments, and how can specificity be tested?

Competitive assays using glutathione (GSH), dithiothreitol (DTT), or cysteine can assess AOPTH’s selectivity. Redox potential measurements (via cyclic voltammetry) and thiol-disulfide exchange rates (kinetic profiling) differentiate its activity. Control experiments with thiol-blocking agents (e.g., N-ethylmaleimide) validate specificity .

Methodological Notes

- Physicochemical Characterization : Phase equilibrium studies (e.g., vapor-liquid equilibrium) using methods from can be adapted to determine AOPTH’s solubility and stability under varying pressures and temperatures.

- Safety Protocols : Follow GHS guidelines for skin/eye protection and ventilation, as outlined in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.